

"Ethyl 2,2-difluoropent-4-enoate" IUPAC name and CAS number

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Compound of Interest

Compound Name: Ethyl 2,2-difluoropent-4-enoate

Cat. No.: B177091

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In-Depth Technical Guide: Ethyl 2,2-difluoropent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Identifier	Value
IUPAC Name	ethyl 2,2-difluoropent-4-enoate[1]
CAS Number	110482-96-7[1]
Molecular Formula	C ₇ H ₁₀ F ₂ O ₂ [1]
Molecular Weight	164.15 g/mol [1]
SMILES	CCOC(=O)C(F)(F)CC=C[1]
InChI Key	YWORETBGSIWDRB-UHFFFAOYSA-N[1]

Physicochemical Properties

Property	Value	Source
Appearance	Colorless oil	Assumed based on similar compounds
Boiling Point	128 °C	ChemWhat
Density	1.068 g/cm ³	ChemWhat
Flash Point	31 °C	ChemWhat
Refractive Index	1.388	ChemWhat
LogP	2.3	PubChem[1]

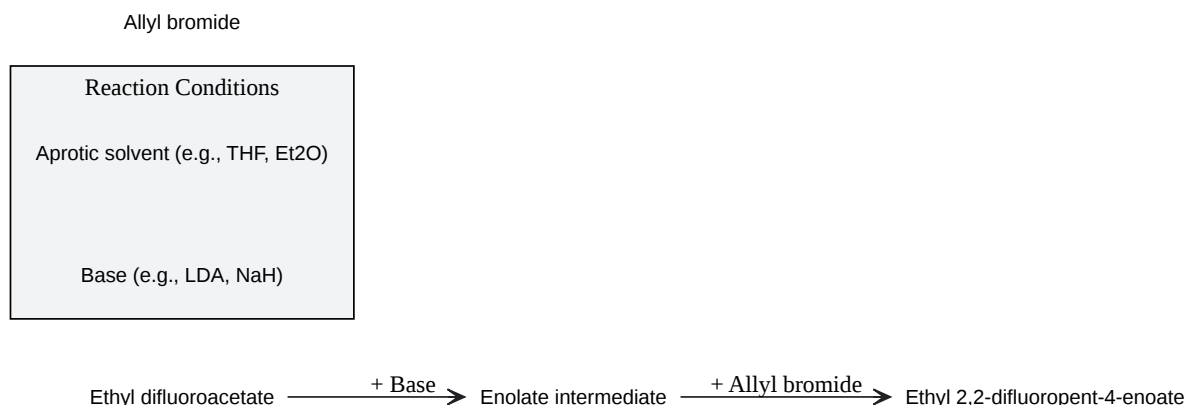
Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **ethyl 2,2-difluoropent-4-enoate** is not readily available in the public domain, a general approach can be inferred from the synthesis of structurally similar compounds, such as ethyl 2,2-difluoro-6-phenylhexanoate. [2] The synthesis would likely involve the alkylation of a difluoroacetate derivative.

General Synthetic Approach:

A plausible synthetic route would involve the reaction of an appropriate allyl halide, such as allyl bromide, with the enolate of ethyl difluoroacetate.

Illustrative Reaction Scheme:



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Caption: General reaction scheme for the synthesis of **Ethyl 2,2-difluoropent-4-enoate**.

Experimental Protocol (Hypothetical):

- Materials: Ethyl difluoroacetate, a strong base (e.g., lithium diisopropylamide (LDA) or sodium hydride), allyl bromide, anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether), quenching agent (e.g., saturated aqueous ammonium chloride), extraction solvent (e.g., diethyl ether or ethyl acetate), drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
- Procedure:
 - A solution of ethyl difluoroacetate in an anhydrous aprotic solvent would be cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
 - A strong base would be added dropwise to generate the corresponding enolate.
 - Allyl bromide would then be added to the reaction mixture, and the solution would be allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography).

- The reaction would be quenched by the addition of a suitable quenching agent.
- The aqueous layer would be extracted with an organic solvent.
- The combined organic layers would be washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
- Purification: The crude product would likely be purified by vacuum distillation or column chromatography on silica gel to yield the pure **ethyl 2,2-difluoropent-4-enoate**.

Spectroscopic Data (Predicted)

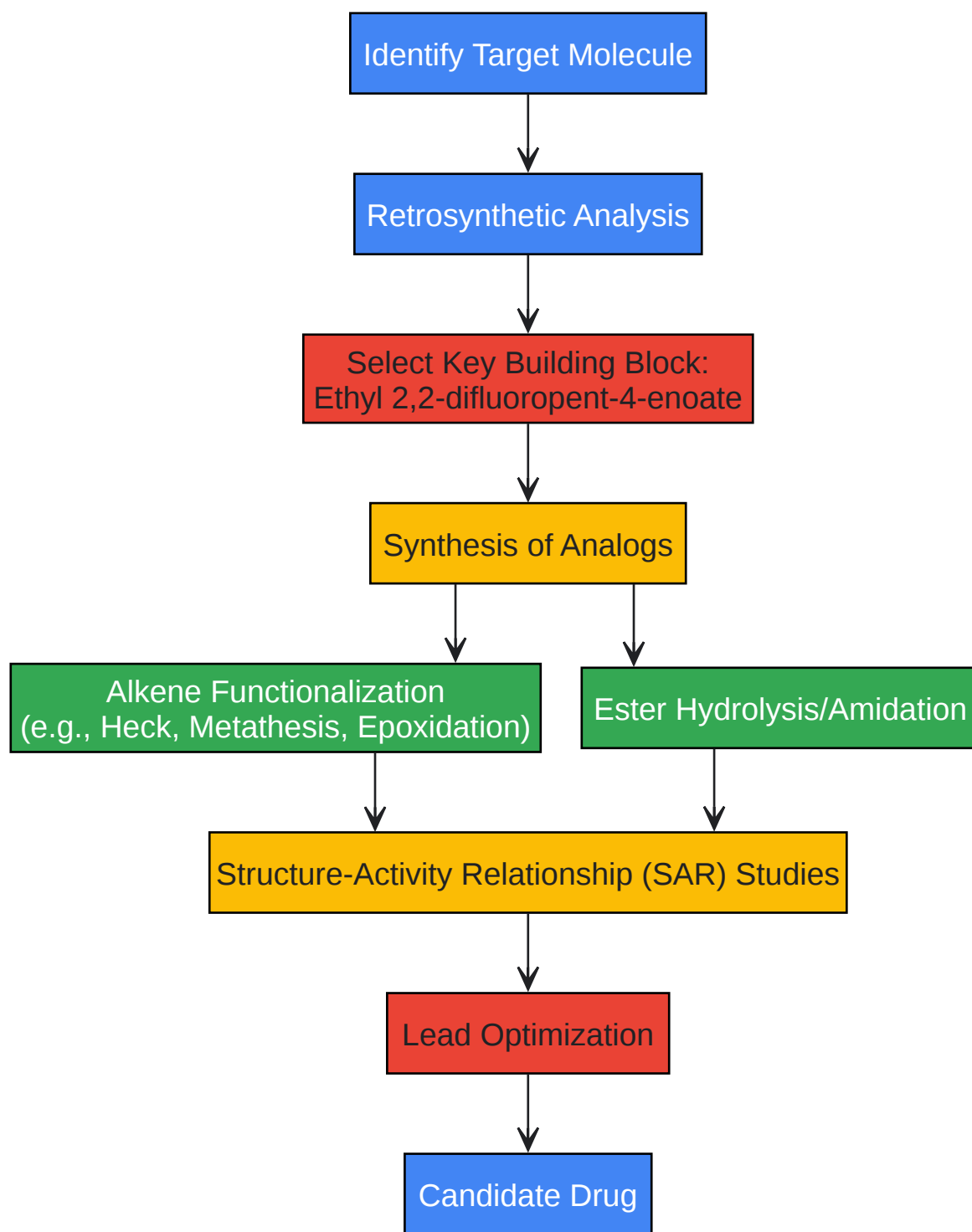
Based on the analysis of similar compounds, the following spectroscopic data can be predicted.[2]

Technique	Expected Chemical Shifts (ppm) or m/z
^1H NMR (CDCl_3)	~ 5.8 (m, 1H, $-\text{CH}=\text{CH}_2$), ~ 5.2 (m, 2H, $-\text{CH}=\text{CH}_2$), ~ 4.3 (q, 2H, $-\text{OCH}_2\text{CH}_3$), ~ 2.8 (dt, 2H, $-\text{CF}_2-\text{CH}_2-$), ~ 1.3 (t, 3H, $-\text{OCH}_2\text{CH}_3$)
^{13}C NMR (CDCl_3)	~ 164 (t, $\text{C}=\text{O}$), ~ 128 (t, $-\text{CH}=\text{CH}_2$), ~ 122 ($-\text{CH}=\text{CH}_2$), ~ 116 (t, $-\text{CF}_2-$), ~ 63 ($-\text{OCH}_2\text{CH}_3$), ~ 38 (t, $-\text{CF}_2-\text{CH}_2-$), ~ 14 ($-\text{OCH}_2\text{CH}_3$)
^{19}F NMR (CDCl_3)	~ -105 to -110 (t)
Mass Spec (ESI)	m/z $[\text{M}+\text{Na}]^+$ calculated for $\text{C}_7\text{H}_{10}\text{F}_2\text{O}_2\text{Na}$: 187.0541, found: (predicted)

Applications in Drug Development

Ethyl 2,2-difluoropent-4-enoate serves as a valuable building block in medicinal chemistry and drug development. The presence of the gem-difluoro group can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. The terminal alkene provides a handle for further chemical modifications.

Potential Logical Workflow in Drug Discovery:



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Caption: A logical workflow illustrating the use of **Ethyl 2,2-difluoropent-4-enoate** in a drug discovery program.

Currently, there is no publicly available information linking **ethyl 2,2-difluoropent-4-enoate** to specific signaling pathways. Its utility is primarily as a synthetic intermediate for the preparation of more complex, biologically active molecules. Researchers can utilize the reactive handles of this molecule—the ester and the alkene—to incorporate the difluoromethyl group into a variety of molecular scaffolds for subsequent biological evaluation.

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References

- 1. Ethyl 2,2-difluoropent-4-enoate | C₇H₁₀F₂O₂ | CID 14049931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
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